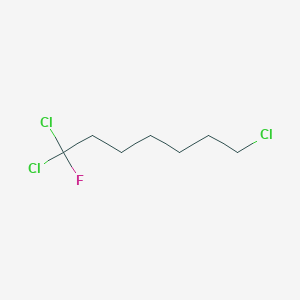

1,1,7-Trichloro-1-fluoroheptane

Descripción

1,1,7-Trichloro-1-fluoroheptane is a halogenated alkane with a heptane backbone substituted by three chlorine atoms and one fluorine atom at the first carbon and an additional chlorine at the seventh carbon. Its molecular formula is C₇H₁₁Cl₃F.

Propiedades

Número CAS |

1645-55-2 |

|---|---|

Fórmula molecular |

C7H12Cl3F |

Peso molecular |

221.5 g/mol |

Nombre IUPAC |

1,1,7-trichloro-1-fluoroheptane |

InChI |

InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |

Clave InChI |

OPLUKEVLAJECNW-UHFFFAOYSA-N |

SMILES |

C(CCCCl)CCC(F)(Cl)Cl |

SMILES canónico |

C(CCCCl)CCC(F)(Cl)Cl |

Sinónimos |

1,1,7-Trichloro-1-fluoroheptane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1,1,1-Trifluoroheptane

Molecular Formula : C₇H₁₃F₃

Substituents : Three fluorine atoms at the first carbon.

Key Differences :

- Halogen Type and Position : 1,1,1-Trifluoroheptane lacks chlorine atoms and has three fluorines at the first carbon, making it less dense and more thermally stable than chloro-fluoro analogs. Fluorine’s high electronegativity and small atomic radius contribute to stronger C–F bonds, enhancing chemical inertness .

- Applications : Fluorinated alkanes like 1,1,1-Trifluoroheptane are often used as refrigerants, solvents, or intermediates in pharmaceutical synthesis due to their low reactivity and volatility .

1,1,7-Trihydroperfluoroheptanol

Molecular Formula : C₇H₅F₁₂O

Substituents : Twelve fluorine atoms distributed across the chain and a hydroxyl (-OH) group at the seventh carbon.

Key Differences :

- Functional Group: The presence of a hydroxyl group increases polarity and solubility in polar solvents, unlike 1,1,7-Trichloro-1-fluoroheptane, which is nonpolar.

- Halogenation : Perfluorination (all hydrogens replaced by fluorine) confers extreme chemical resistance, whereas mixed chloro-fluoro substitution may introduce selective reactivity for applications like agrochemical synthesis .

Linalool (3,7-Dimethyl-1,6-octadien-3-ol)

Molecular Formula : C₁₀H₁₈O

Substituents : A terpene alcohol with a hydroxyl group and unsaturated bonds.

Key Differences :

- Biological Activity : Linalool exhibits anti-inflammatory and neuroprotective properties, unlike halogenated alkanes, which are typically inert but may serve as precursors in pesticidal formulations .

- Applications : Widely used in fragrances and cosmetics, contrasting with halogenated alkanes’ roles in industrial processes .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Chlorine’s larger atomic size compared to fluorine in 1,1,7-Trichloro-1-fluoroheptane may facilitate nucleophilic substitution reactions, making it a candidate for synthesizing complex halogenated derivatives.

- Environmental Impact : Mixed chloro-fluoro compounds often exhibit greater environmental persistence than fully fluorinated analogs, necessitating careful handling and disposal .

- Thermal Stability : Fluorine’s bond strength in 1,1,1-Trifluoroheptane ensures higher thermal stability, whereas chlorine substituents in the target compound could lower decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.